molecular formula C17H20N2O3 B11833150 Hexanoic acid, 6-[(2-methyl-6-quinolinyl)amino]-6-oxo-, methyl ester CAS No. 872537-06-9

Hexanoic acid, 6-[(2-methyl-6-quinolinyl)amino]-6-oxo-, methyl ester

Cat. No.: B11833150
CAS No.: 872537-06-9
M. Wt: 300.35 g/mol
InChI Key: AKIRPLFYEPZSTH-UHFFFAOYSA-N
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Description

Methyl 6-((2-methylquinolin-6-yl)amino)-6-oxohexanoate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-((2-methylquinolin-6-yl)amino)-6-oxohexanoate typically involves the reaction of 6-amino-2-methylquinoline with appropriate reagents to introduce the hexanoate moiety. One common method involves the use of ethyl 2-bromoacetate and nicotinaldehyde, where the amino group of 6-amino-2-methylquinoline undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-((2-methylquinolin-6-yl)amino)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced quinoline derivatives.

Scientific Research Applications

Methyl 6-((2-methylquinolin-6-yl)amino)-6-oxohexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-((2-methylquinolin-6-yl)amino)-6-oxohexanoate involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA replication and transcription in microbial cells . This mechanism underlies their antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-((2-methylquinolin-6-yl)amino)-6-oxohexanoate stands out due to its unique combination of the quinoline and hexanoate moieties, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

CAS No.

872537-06-9

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

methyl 6-[(2-methylquinolin-6-yl)amino]-6-oxohexanoate

InChI

InChI=1S/C17H20N2O3/c1-12-7-8-13-11-14(9-10-15(13)18-12)19-16(20)5-3-4-6-17(21)22-2/h7-11H,3-6H2,1-2H3,(H,19,20)

InChI Key

AKIRPLFYEPZSTH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)NC(=O)CCCCC(=O)OC

Origin of Product

United States

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